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Compound of Interest

Compound Name: Ethyl 4-ethylbenzoate

Cat. No.: B1605955 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-
ethylbenzoate (C₁₁H₁₄O₂), a key aromatic ester. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights

into its molecular structure and chemical properties. This document is intended to serve as a

valuable resource for researchers and professionals involved in chemical analysis and drug

development.

Chemical Structure and Properties
IUPAC Name: Ethyl 4-ethylbenzoate

Molecular Formula: C₁₁H₁₄O₂

Molecular Weight: 178.23 g/mol [1]

CAS Number: 36207-13-3[1]

Canonical SMILES: CCC1=CC=C(C=C1)C(=O)OCC[1]

Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for Ethyl 4-
ethylbenzoate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.90 Doublet 2H Aromatic (ortho)

~7.25 Doublet 2H Aromatic (meta)

4.35 Quartet 2H -O-CH₂-CH₃

2.70 Quartet 2H Ar-CH₂-CH₃

1.38 Triplet 3H -O-CH₂-CH₃

1.25 Triplet 3H Ar-CH₂-CH₃

¹³C NMR[1]

Chemical Shift (ppm) Assignment

~166.0 Carbonyl (C=O)

~148.0 Aromatic (quaternary, C-CH₂)

~130.0 Aromatic (quaternary, C-C=O)

~129.5 Aromatic (CH, ortho)

~127.8 Aromatic (CH, meta)

~60.8 -O-CH₂-CH₃

~29.0 Ar-CH₂-CH₃

~15.5 Ar-CH₂-CH₃

~14.3 -O-CH₂-CH₃

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~2970 Strong C-H stretch (aliphatic)

~1720 Strong C=O stretch (ester)

~1610, ~1510 Medium C=C stretch (aromatic)

~1270, ~1100 Strong C-O stretch (ester)

~850 Strong C-H bend (p-disubstituted)

Mass Spectrometry (MS)
m/z Relative Intensity Assignment

178 Moderate [M]⁺ (Molecular Ion)[1]

150 Low [M - C₂H₄]⁺

133 High [M - OC₂H₅]⁺[1]

105 Moderate [M - C₂H₅ - CO]⁺[1]

77 Low [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of Ethyl 4-ethylbenzoate (approximately 10-20 mg) is

dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR

spectrometer.

¹H NMR Parameters:

Number of scans: 16
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Relaxation delay: 1.0 s

Pulse width: 30°

Spectral width: -2 to 12 ppm

¹³C NMR Parameters:

Number of scans: 1024

Relaxation delay: 2.0 s

Pulse width: 45°

Spectral width: -10 to 220 ppm

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the

spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation: A drop of neat Ethyl 4-ethylbenzoate is placed between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.

Parameters:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16

Data Processing: A background spectrum of the clean salt plates is recorded and

automatically subtracted from the sample spectrum. The resulting transmittance spectrum is

converted to absorbance.
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Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a gas

chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms).

Ionization: Electron Ionization (EI) is performed at 70 eV.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the

ions based on their mass-to-charge ratio (m/z).

Detection: The detector records the abundance of each ion.

Data Processing: The mass spectrum is generated by plotting the relative intensity of the

ions against their m/z values.

Visualization of Spectroscopic Workflow
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Spectroscopic Analysis Workflow for Ethyl 4-ethylbenzoate
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Caption: Workflow for the spectroscopic analysis of Ethyl 4-ethylbenzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Ethyl 4-ethylbenzoate | C11H14O2 | CID 520781 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 4-ethylbenzoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1605955#spectroscopic-data-of-ethyl-4-
ethylbenzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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